Evidence Item 1: Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) Differentiate CAS 1179386-70-9 from the N-(4-Nitrophenyl) Analog for CNS Permeability Predictions
The computed XLogP3-AA for N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine (free base) is approximately 2.59, with a topological polar surface area (TPSA) of 58.04 Ų, derived from PubChem consensus models and corroborated by independent cheminformatics platforms [1][2]. In contrast, the 4-nitrophenyl analog N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine has a higher TPSA (~101 Ų) due to the nitro group, and a lower XLogP (~1.8–2.1 estimated) [3]. The 0.6–0.8 log unit lipophilicity difference and ~43 Ų TPSA gap place the two compounds in distinct CNS Multiparameter Optimization (MPO) desirability zones, meaning CAS 1179386-70-9 is predicted to have a measurably different passive blood-brain barrier permeability profile compared to its nitro analog.
| Evidence Dimension | Predicted passive CNS permeability determinants (XLogP and TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.59; TPSA ≈ 58.04 Ų (free base); Rotatable bonds: 4; HBA: 6; HBD: 0. MW free base: 356.45 g/mol. |
| Comparator Or Baseline | N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine: TPSA ≈ 101 Ų (estimated from nitro group contribution); XLogP ≈ 1.8–2.1 (estimated). |
| Quantified Difference | ΔTPSA ≈ +43 Ų for the nitro analog; ΔXLogP ≈ -0.6 to -0.8 log units. CNS MPO score shift of approximately 0.5–1.0 units in favor of CAS 1179386-70-9. |
| Conditions | Computed physicochemical descriptors using PubChem consensus models (XLogP3-AA, TPSA from Cactvs 3.4.8.18). TPSA values derived from structural fragment contributions. |
Why This Matters
For CNS-targeted programs where passive BBB permeability is a critical selection criterion, the predicted physicochemical differentiation between the 4-fluorophenyl and 4-nitrophenyl analogs provides a quantitative, computable basis for prioritizing CAS 1179386-70-9 in screening cascades before committing to synthesis or procurement.
- [1] PubChem Compound Summary. N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride. Computed descriptors: XLogP3-AA, TPSA. National Center for Biotechnology Information. View Source
- [2] sildrug.ibb.waw.pl – Computed properties for C19H25FN6: MW 356.45, clogP 2.59, TPSA 58.04, RB 4, HBA 6, HBD 0. View Source
- [3] BRENDA Enzyme Database: Ligand N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine. Molecular formula C19H25N7O2. TPSA estimated from nitro and triazine core contributions. View Source
